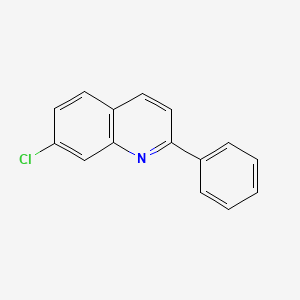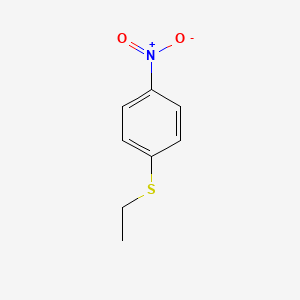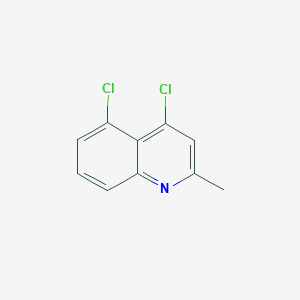
Methyl 2-methyloxazole-4-carboxylate
描述
“Methyl 2-methyloxazole-4-carboxylate” is a chemical compound with the molecular formula C6H7NO3 . It has an average mass of 141.125 Da and a monoisotopic mass of 141.042587 Da .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a method for the preparation of 10-kg batches of 2-methyloxazole-4-carboxaldehyde involves the reduction of the corresponding N-methoxy-N-methyl amide using lithium aluminium hydride, followed by workup and isolation by crystallization .Molecular Structure Analysis
The molecular structure of “Methyl 2-methyloxazole-4-carboxylate” consists of a 5-membered oxazole ring with a methyl group at the 2-position and a carboxylate ester at the 4-position . The compound has a linear formula of C6H7NO3 .科学研究应用
Synthesis of Complex Molecules
Methyl 2-methyloxazole-4-carboxylate has been utilized in the synthesis of complex molecular structures. For instance, a study by Magata et al. (2017) demonstrated its role in the enantioselective synthesis of a specific methyl 2-methyloxazole derivative, which was achieved with high optical purity through a Pd-catalyzed amide coupling process, followed by oxazole formation. This process is significant for creating isomers in macrocyclic azole peptides (Magata et al., 2017).
Synthesis of Natural Products
In the field of natural product synthesis, methyl 2-methyloxazole-4-carboxylate has been employed as a conjunctive building block. Zhang and Ciufolini (2009) described its use in the total synthesis of siphonazoles A and B, showcasing its versatility in creating more complex oxazoles (Zhang & Ciufolini, 2009).
Preparation of Pharmaceutical Compounds
The compound has also been explored in the preparation of pharmaceutical compounds. A study by Iso and Kozikowski (2006) outlined its use in the synthesis of 4-Arylethynyl-2-methyloxazole derivatives, which are potential antagonists for the mGluR5 receptor in drug abuse treatment. The synthesis involved converting the aldehyde group in 2-methyloxazole-4-carboxaldehyde to a trimethylsilylethynyl group, demonstrating the compound's utility in medicinal chemistry (Iso & Kozikowski, 2006).
Photophysical Studies
Methyl 2-methyloxazole-4-carboxylate has been instrumental in photophysical studies as well. Research by Ferreira et al. (2010) involved synthesizing various 2,5-disubstituted oxazole-4-carboxylates from methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives. These compounds demonstrated high fluorescence quantum yields and solvent sensitivity, making them suitable for use as fluorescent probes (Ferreira et al., 2010).
Novel Syntheses
Innovative syntheses using methyl 2-methyloxazole-4-carboxylate have been reported, such as the work by Lerestif et al. (1999), who developed a protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via the cleavage of functionalized dihydrooxazoles. This synthesis utilized microwave technology, demonstrating the compound's role in modern synthetic methodologies (Lerestif et al., 1999).
安全和危害
“Methyl 2-methyloxazole-4-carboxylate” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, eye protection, and face protection .
属性
IUPAC Name |
methyl 2-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-7-5(3-10-4)6(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBUIANVONUUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445935 | |
| Record name | methyl 2-methyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyloxazole-4-carboxylate | |
CAS RN |
85806-67-3 | |
| Record name | methyl 2-methyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methyl-1,3-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)











![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)